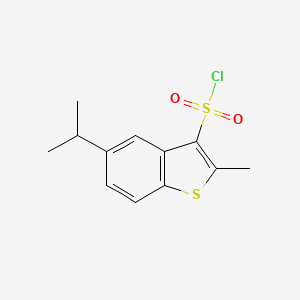
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is an organic compound belonging to the benzothiophene family This compound is characterized by the presence of a sulfonyl chloride group attached to the benzothiophene ring, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene. The process generally includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene.
Sulfonylation Reaction: The benzothiophene derivative is then treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position of the benzothiophene ring. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, under appropriate conditions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst (e.g., iron(III) chloride).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.
Nitrated or Halogenated Benzothiophenes: Formed from electrophilic aromatic substitution reactions.
Sulfonyl Hydride: Formed from the reduction of the sulfonyl chloride group.
Applications De Recherche Scientifique
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl chloride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes, leading to the inhibition of their activity. The benzothiophene ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(propan-2-yl)-1-benzothiophene: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and biological activities.
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonic acid: Contains a sulfonic acid group, which is less reactive than the sulfonyl chloride group.
Uniqueness
2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is unique due to the presence of the highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other benzothiophene derivatives and makes it a valuable compound in synthetic chemistry and scientific research.
Propriétés
Numéro CAS |
1384428-16-3 |
|---|---|
Formule moléculaire |
C12H13ClO2S2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3 |
Clé InChI |
NBDDDUZBNQUVFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


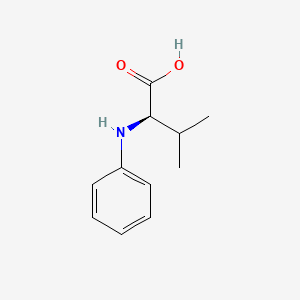
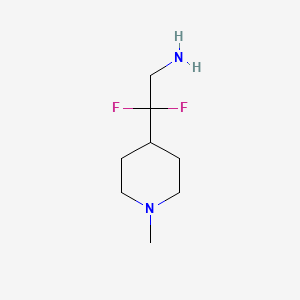
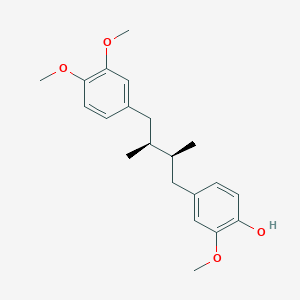

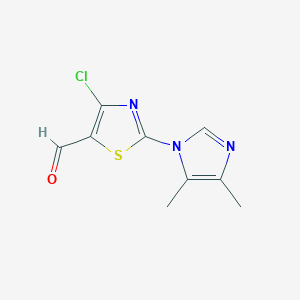
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
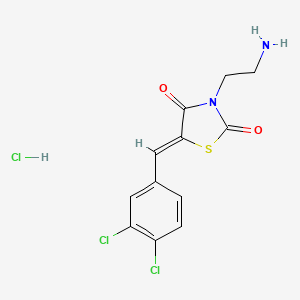

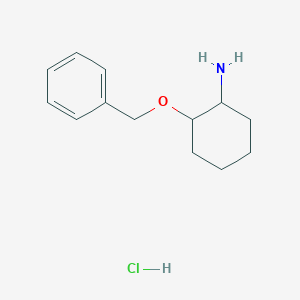
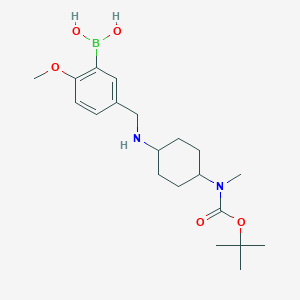
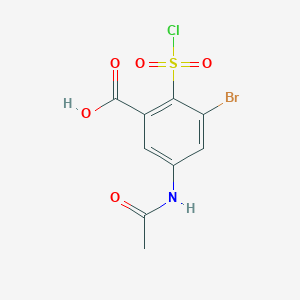
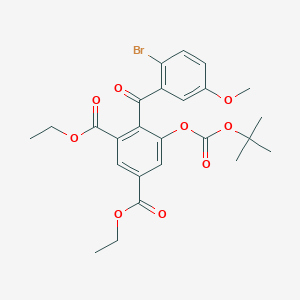
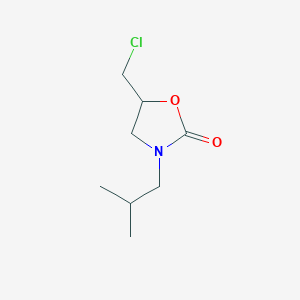
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
